7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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Overview
Description
“7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” is a chemical compound with the CAS Number: 877825-71-3 . It has a molecular weight of 208.21 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C11H12O4/c1-6-3-7-4-8 (11 (12)13)5-9 (14-2)10 (7)15-6/h4-6H,3H2,1-2H3, (H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Studies and Organic Chemistry Applications
- Synthesis of Karanjin: A new synthesis method for Karanjin was developed starting from 7-hydroxy-3-methoxyflavone-8-aldehyde, utilizing 3-methoxyflavone-7,8-furan-α-carboxylic acid as an intermediate. This showcases the compound's role in the synthetic pathway of naturally occurring flavonoids with potential biological activity (Kawase, Matsumoto, & Fukui, 1955).
Antimicrobial Activity
- Antimicrobial Derivatives: Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were synthesized, showing potential antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts. This highlights the compound's relevance in the development of new antimicrobial agents (Krawiecka et al., 2012).
Anticholinesterase Activity for Neurological Applications
- Novel Anticholinesterases: Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, derived from similar structural frameworks, showed potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating diseases like Alzheimer's (Luo et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
7-methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-6-3-7-4-8(11(12)13)5-9(14-2)10(7)15-6/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGZHLBOFSICNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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